molecular formula C30H36N2O6 B12109209 (13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate

(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate

Cat. No.: B12109209
M. Wt: 520.6 g/mol
InChI Key: JCRQPLRRHXVYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate involves multiple steps, including the formation of the hexacyclic core structure and subsequent functionalization. The key steps typically involve:

    Formation of the Hexacyclic Core: This is achieved through a series of cyclization reactions, often starting from simpler precursors.

    Functionalization: Introduction of the ethyl, hydroxy, and methyl groups, as well as the attachment of the trimethoxybenzoate moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complex structure and the specificity of its applications. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxy group to a carbonyl group.

    Reduction: Reduction reactions can target the nitrogen atoms in the diazahexacyclic structure.

    Substitution: The trimethoxybenzoate moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

Mechanism of Action

The mechanism of action of (13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ajmaline: Another member of the ajmaline-sarpagine alkaloids, known for its antiarrhythmic properties.

    Sarpagine: A structurally related compound with potential pharmacological activities.

Uniqueness

(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[142101,902,7010,15

Properties

IUPAC Name

(13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N2O6/c1-6-16-17-13-20-26-30(18-9-7-8-10-19(18)31(26)2)14-21(32(20)28(16)33)24(17)27(30)38-29(34)15-11-22(35-3)25(37-5)23(12-15)36-4/h7-12,16-17,20-21,24,26-28,33H,6,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRQPLRRHXVYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)N3C1O)C7=CC=CC=C7N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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